molecular formula C10H12N2O3 B053315 4-(3-Nitrophenyl)morpholine CAS No. 116922-22-6

4-(3-Nitrophenyl)morpholine

Cat. No.: B053315
CAS No.: 116922-22-6
M. Wt: 208.21 g/mol
InChI Key: DKECFAGKGYRYAT-UHFFFAOYSA-N
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Description

4-(3-Nitrophenyl)morpholine: is an organic compound with the molecular formula C10H12N2O3 It is a derivative of morpholine, where the morpholine ring is substituted with a 3-nitrophenyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-nitrophenyl)morpholine typically involves the nucleophilic aromatic substitution reaction of 3-nitrochlorobenzene with morpholine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Nitrophenyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 4-(4-Nitrophenyl)morpholine
  • 4-(2-Nitrophenyl)morpholine
  • 4-(4-Methyl-3-nitrophenyl)morpholine

Comparison: 4-(3-Nitrophenyl)morpholine is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, such as 4-(4-nitrophenyl)morpholine, it may exhibit different chemical and biological properties due to the electronic and steric effects of the substituents .

Properties

IUPAC Name

4-(3-nitrophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-12(14)10-3-1-2-9(8-10)11-4-6-15-7-5-11/h1-3,8H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKECFAGKGYRYAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20361387
Record name 4-(3-Nitrophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116922-22-6
Record name 4-(3-Nitrophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-NITROPHENYL)MORPHOLINE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3-Fluoronitrobenzene (10 g, 71 mmol) was added to a solution of morpholine (34 ml, 390 mmol) in dimethylsulfoxide (120 ml) and heated at 110° C. for 60 hours. The reaction was cooled and poured onto water (800 ml). The desired product precipitated and was collected by filtration. The orange solid was dried in vacuo and used in subsequent reactions without further purification (13.7 g, 66 mmol).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

3-Nitroaniline (10 g, 72 mmol)in DMF (100 ml) was added bis(2-chloroethyl) ether (11.7 ml, 100 mmol) and potassium carbonate (27.6 g, 200 mmol). The mixture was heated to reflux for 10 hours. Additional bis(2-chloroethyl) ether (3 ml) was added and reflux was maintained for 18 hours. Addition of bis(2-chloroethyl) ether was repeated and reflux was continued for 4 hours. The solvent was evaporated and the residue partitioned between water and ethyl acetate. The organic phase was dried and evaporated. The residue was extracted with diethyl ether. The extract was concentrated and purified by column chromatography on silica gel with ethyl acetate/petroleum ether (3:7) as the eluent. Yield 3.4 g. Mp 87°-90° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.7 mL
Type
reactant
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a toluene solution (10 ml) of 1-bromo-3-nitro-benzene (303 mg), palladium acetate (9.0 mg), BINAP (37 mg) and cesium carbonate (978 mg), morpholine (209 μl) was added, degassed under ultrasonic irradiation. This was stirred at 100° C. for 6 hours, followed by addition of water (20 ml), which was extracted with ethyl acetate (20 ml×2), and the organic layer was dried over sodium sulfate. After the sodium sulfate was filtered off, the solvent was distilled off under reduced pressure, followed by purification by silica gel column chromatography (dichloromethane/methanol=100/1 to 20/1), to obtain the desired compound (236.7 mg, 57%).
Quantity
303 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
978 mg
Type
reactant
Reaction Step One
Quantity
209 μL
Type
reactant
Reaction Step One
Quantity
9 mg
Type
catalyst
Reaction Step One
Name
Quantity
37 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
57%

Synthesis routes and methods IV

Procedure details

Using 1-fluoro-3-nitrobenzene (10 g, 0.07M) and morpholine (33.5 g, 0.38M) in DMSO (116 ml) is prepared using the method described by Brown G. R. et al., Tet. Lett. 40 (1999) 1219-1222. Filtration of the precipitated product yields the product; mp 113.8-115.5° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
33.5 g
Type
reactant
Reaction Step Two
Name
Quantity
116 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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